molecular formula C12H11N3O3 B1601794 5-(4-Aminophenoxy)-2-nitroaniline CAS No. 30491-74-8

5-(4-Aminophenoxy)-2-nitroaniline

Cat. No. B1601794
CAS RN: 30491-74-8
M. Wt: 245.23 g/mol
InChI Key: ZHELWQKSRPWTPN-UHFFFAOYSA-N
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Description

5-(4-Aminophenoxy)-2-nitroaniline, also known as APN, is a nitroaniline compound that is used as a synthetic intermediate in the production of a variety of pharmaceuticals and other products. This compound is also known to have a wide range of applications in the fields of medicine, biology, and chemistry. The structure of APN consists of an aromatic ring and a nitro group, which makes it an ideal candidate for the synthesis of a variety of compounds.

Scientific Research Applications

Synthesis of Hyperbranched Polyimides

The compound is used in the synthesis of hyperbranched polyimides. For instance, 1,3,5-Tris(4-aminophenoxy) benzene (TAPOB) and 2,2-bis [4-(3,4-dicarboxyphenoxy) phenyl] propane dianhydride (BPADA) were used to synthesize an amino-terminated hyperbranched polyimide (AM-HBPI) .

Antithrombogenic Applications

The synthesized hyperbranched polyimides have shown promising antithrombogenic properties. The number of platelet adhesion declined and the shape of platelet changed from flat to round .

Antibacterial Applications

The hyperbranched polyimides also demonstrated improved antibacterial properties. The number of bacterial adhesion was significantly reduced .

Biomedical Anticoagulant Materials

The hyperbranched polyimides have great application prospects as biomedical anticoagulant materials .

Synthesis of Flavone Derivatives

The compound is used in the synthesis of flavone derivatives. Five heterocyclic derivatives were synthesized by functionalization of a flavone nucleus with an aminophenoxy moiety .

Potential Selective Anticancer Agent

One of the aminophenoxy flavone derivatives (APF-1) was found to be effective at low micromolar concentrations in both lung cancer cell lines with a higher selective index (SI). Therefore, the aminophenoxy flavone-based compounds may be promising cancer-selective agents .

properties

IUPAC Name

5-(4-aminophenoxy)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c13-8-1-3-9(4-2-8)18-10-5-6-12(15(16)17)11(14)7-10/h1-7H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHELWQKSRPWTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547208
Record name 5-(4-Aminophenoxy)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Aminophenoxy)-2-nitroaniline

CAS RN

30491-74-8
Record name 5-(4-Aminophenoxy)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-Diamino-4-nitrodiphenyl Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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